molecular formula C12H23NO B1468487 1-[(Cyclohexylamino)methyl]cyclopentan-1-ol CAS No. 285125-44-2

1-[(Cyclohexylamino)methyl]cyclopentan-1-ol

Cat. No. B1468487
CAS RN: 285125-44-2
M. Wt: 197.32 g/mol
InChI Key: CVVXDOLNECKDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclohexylamino)methyl]cyclopentan-1-ol, also known as CHAC, is an organic compound with a molecular formula of C10H19NO. It is a cyclic amine derivative of cyclopentanone and is classified as a secondary amine. CHAC is an important chemical intermediate used in the pharmaceutical, agrochemical, and specialty chemical industries. It is also used as an intermediate in the synthesis of various drugs and other compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents.

Scientific Research Applications

Chemical Reactions and Solvent Use

  • Cyclopentyl Methyl Ether (CPME) as a Solvent : Cyclopentyl methyl ether (CPME) has been evaluated for its potential as a solvent in radical reactions. The study found that hydrostannation, hydrosilylation, hydrothiolation, and tributyltin hydride-mediated reductions could be successfully carried out in CPME. This highlights CPME's applicability to multi-step reactions and its stability under thermal radical conditions, suggesting that related compounds might also be suitable for use in various chemical reactions (Kobayashi et al., 2013).

Synthesis and Chemical Properties

  • Synthesis Involving Cyclohexylamine : Cyclohexylamine reacts with certain carbaldehydes to form products through nucleophilic substitution or condensation followed by hydrolysis, depending on the aryl substituent. This demonstrates the versatility of cyclohexylamine in chemical synthesis, which could extend to the synthesis and applications of "1-[(Cyclohexylamino)methyl]cyclopentan-1-ol" (Orrego Hernandez et al., 2015).

  • Reactivity with Zinc and Organic Acids : Methyl 1-bromocyclohexylcarboxylate's reaction with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids leads to the formation of derivatives with complex structures, showcasing the reactivity of cyclohexyl derivatives in creating compounds with potential medicinal applications (Kirillov et al., 2013).

Potential Applications in Material Science

  • H2 Storage Material : The characterization of 3-methyl-1,2-BN-cyclopentane for H2 storage applications provides insights into its viscosity, thermal stability, and polarity. This research underscores the potential of cyclopentane derivatives in energy storage solutions, suggesting possible research directions for similar compounds (Luo et al., 2013).

properties

IUPAC Name

1-[(cyclohexylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(8-4-5-9-12)10-13-11-6-2-1-3-7-11/h11,13-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXDOLNECKDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclohexylamino)methyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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